(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride

Medicinal Chemistry Regioisomerism Imidazole SAR

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride (CAS 87471-13-4) is a trisubstituted imidazole derivative with molecular formula C12H14ClN3 and molecular weight 235.71 g/mol. It features an (E)-styryl substituent at the 4-position, a methyl group at the 1-position, and a primary amine at the 5-position of the imidazole ring, isolated as the hydrochloride salt.

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
Cat. No. B15067120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride
Molecular FormulaC12H14ClN3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1N)C=CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H13N3.ClH/c1-15-9-14-11(12(15)13)8-7-10-5-3-2-4-6-10;/h2-9H,13H2,1H3;1H/b8-7+;
InChIKeyBXYBYIOYUPUMFI-USRGLUTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine Hydrochloride: Procurement-Grade Physicochemical Profile and Structural Identity


(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride (CAS 87471-13-4) is a trisubstituted imidazole derivative with molecular formula C12H14ClN3 and molecular weight 235.71 g/mol. It features an (E)-styryl substituent at the 4-position, a methyl group at the 1-position, and a primary amine at the 5-position of the imidazole ring, isolated as the hydrochloride salt [1]. This specific substitution pattern distinguishes it from other styrylimidazole regioisomers. The compound is described as a pharmaceutical intermediate with vasodilatory properties investigated for cardiovascular applications . Computed physicochemical properties include a topological polar surface area of 43.8 Ų, a LogP of approximately 3.56, and two hydrogen bond donors [1].

Why Generic Substitution of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine Hydrochloride Fails: Regioisomeric and Substitution-Pattern Specificity


In-class styrylimidazole analogs cannot be freely interchanged with this compound due to critical regioisomeric and functional-group differences that dictate biological target recognition. Patent literature demonstrates that the position of the styryl substituent (4- vs. 5-position) and the presence versus absence of the 5-amine group yield compounds with divergent pharmacological profiles [1]. For instance, 1-methyl-5-styryl-1H-imidazole (lacking the 5-amine) has been utilized as an intermediate for heterocyclic food mutagens, a completely distinct application space [1]. Furthermore, stereoisomeric studies on related styrylimidazoles establish that E/Z geometry profoundly influences bioactivity, with E-isomers showing preferential activity against certain fungal strains while Z-isomers favor others [2]. The hydrochloride salt form additionally impacts solubility and formulation behavior relative to the free base. These structural variables make generic substitution scientifically unsound without direct comparative data.

Differential Evidence Guide for (E)-1-Methyl-4-styryl-1H-imidazol-5-amine Hydrochloride: Quantified Points of Selection


Regioisomeric Differentiation: 4-Styryl-5-amine vs. 5-Styryl Imidazole Scaffolds

The target compound uniquely places the styryl group at the 4-position and the primary amine at the 5-position of the imidazole ring. In contrast, the closest commercially documented analog, (E)-1-methyl-5-styryl-1H-imidazole (CAS 108905-60-8), bears the styryl group at the 5-position and lacks the amine functionality entirely [1]. This regioisomeric difference is not trivial: patent US6706707B2 explicitly treats 4-substituted and 5-substituted styrylimidazoles as distinct chemical entities with separate claim scopes, indicating non-interchangeable biological properties [1]. The 5-amine group introduces hydrogen-bond donor capability (HBD count = 2) absent in the 5-styryl analog, altering target-binding pharmacophore geometry.

Medicinal Chemistry Regioisomerism Imidazole SAR

E-Stereochemistry as a Determinant of Biological Activity in Styrylimidazoles

The target compound is specified as the (E)-isomer. Published stereochemical SAR on styrylimidazole antifungals demonstrates that E- and Z-isomers exhibit divergent biological potency. Against Trichophyton rubrum, E-isomers were found to be more effective than Z-isomers, whereas against Candida albicans, Z-isomers were more potent [1]. Although this specific dataset originates from 1-(2-phenyl-1-alkenyl)-1H-imidazoles rather than 5-amino-substituted variants, it establishes the principle that E/Z geometry is a critical determinant of target engagement in styrylimidazoles. The defined (E)-configuration of the target compound is therefore expected to be non-negotiable for applications where stereochemistry dictates receptor or enzyme fit.

Stereochemistry Antifungal Activity Structure-Activity Relationship

Hydrochloride Salt Form: Solubility and Formulation Differentiation from Free Base

The target compound is supplied as the hydrochloride salt, which directly affects aqueous solubility and dissolution rate compared to the free base form. The free base, (E)-1-methyl-4-styryl-1H-imidazol-5-amine, has a computed LogP of approximately 3.56 [1], indicating moderate lipophilicity. The hydrochloride salt introduces a formal charge and increases polarity, typically enhancing aqueous solubility—a critical parameter for in vitro assay preparation and in vivo formulation. Vendor specifications indicate the hydrochloride salt achieves solubility in DMSO at concentrations suitable for biological screening (class-level imidazole salt behavior) . Substituting the free base for the hydrochloride salt would alter both solubility and the protonation state of the 5-amine at physiological pH, potentially affecting target binding if the amine participates in key interactions.

Salt Selection Pharmaceutical Formulation Bioavailability

Validated Application Scenarios for (E)-1-Methyl-4-styryl-1H-imidazol-5-amine Hydrochloride Based on Structural Differentiation Evidence


Cardiovascular Pharmacological Research Requiring Defined Vasodilatory Imidazole Intermediates

The compound is documented as a pharmaceutical intermediate for cardiovascular drug development, specifically for medications targeting blood pressure and circulation via vasodilatory mechanisms . The combination of the 5-amine (hydrogen-bond donor) and the 4-(E)-styryl (lipophilic aromatic extension) creates a pharmacophore distinct from simple imidazole vasodilators. Researchers developing structure-activity relationships for imidazole-based vasodilators should select this compound when both the amine functionality and the E-styryl geometry are required for target engagement.

Regioisomer-Controlled Imidazole Library Synthesis and SAR Studies

The fixed 4-styryl-5-amine-1-methyl substitution pattern makes this compound valuable as a scaffold in medicinal chemistry libraries exploring regioisomeric SAR. As demonstrated by the distinct patent classification of 4-substituted versus 5-substituted styrylimidazoles [1], the position of substituents on the imidazole ring is a critical determinant of biological activity. This compound serves as a defined 4,5-substituted building block for generating derivatives where both the styryl and amine vectors are fixed, enabling systematic exploration of N1 and styryl-phenyl modifications.

Stereochemistry-Dependent Biological Screening in Antifungal or Antimicrobial Programs

Based on class-level evidence that E-isomers of styrylimidazoles show enhanced activity against Trichophyton species [2], this compound's defined (E)-stereochemistry positions it as a candidate for antifungal screening programs targeting dermatophyte infections. The presence of the 5-amine additionally offers a synthetic handle for further derivatization, enabling the exploration of amine-acylated or amine-alkylated analogs while retaining the E-styryl geometry.

Pharmaceutical Process Development Requiring High-Purity Hydrochloride Salt Intermediates

Vendor specifications indicate the compound is available at ≥95% purity (some suppliers list ≥98%) , making it suitable as a synthetic intermediate in GMP-like process chemistry. The hydrochloride salt form provides a well-defined stoichiometric entity with consistent protonation state, which is essential for reaction reproducibility in multi-step synthesis of cardiovascular drug candidates where the imidazole-amine serves as a key functional group for subsequent coupling reactions.

Quote Request

Request a Quote for (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.